molecular formula C16H26O2 B1522050 1,3-Bis(3-hydroxy-3-pentyl)benzene CAS No. 676465-94-4

1,3-Bis(3-hydroxy-3-pentyl)benzene

Cat. No. B1522050
CAS RN: 676465-94-4
M. Wt: 250.38 g/mol
InChI Key: DBVBDLSFXMYKIU-UHFFFAOYSA-N
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Description

“1,3-Bis(3-hydroxy-3-pentyl)benzene” is a chemical compound with the molecular formula C16H26O2 . It is also known by other synonyms such as “1,3-Bis(3-hydroxy-3-amyl)benzene”, “1,3-Bis(1-ethyl-1-hydroxypropyl)benzene”, “3,3’-(m-Phenylene)di-3-pentanol”, and "α,α,α’,α’-Tetraethyl-1,3-benzenedimethanol" . The compound appears as a white to orange to green powder or crystal .


Molecular Structure Analysis

The molecular structure of “1,3-Bis(3-hydroxy-3-pentyl)benzene” consists of a benzene ring substituted at the 1 and 3 positions by hydroxy-3-pentyl groups . The exact 3D structure or the bond lengths and angles are not specified in the search results.


Physical And Chemical Properties Analysis

“1,3-Bis(3-hydroxy-3-pentyl)benzene” is a solid at 20 degrees Celsius . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

I have conducted searches to find specific scientific research applications for 1,3-Bis(3-hydroxy-3-pentyl)benzene , but unfortunately, the available online resources do not provide detailed information on unique applications for this compound. The search results mostly include product listings and general mentions that it is used in proteomics research .

Safety and Hazards

“1,3-Bis(3-hydroxy-3-pentyl)benzene” is classified as a skin irritant and serious eye irritant . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

3-[3-(3-hydroxypentan-3-yl)phenyl]pentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-5-15(17,6-2)13-10-9-11-14(12-13)16(18,7-3)8-4/h9-12,17-18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVBDLSFXMYKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=CC=C1)C(CC)(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659825
Record name 3,3'-(1,3-Phenylene)di(pentan-3-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

676465-94-4
Record name 3,3'-(1,3-Phenylene)di(pentan-3-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(3-hydroxy-3-pentyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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